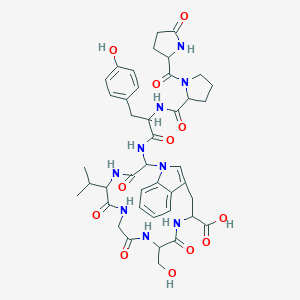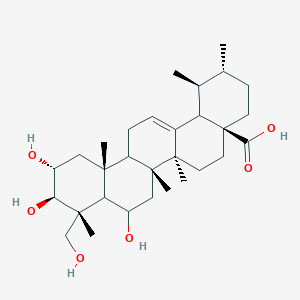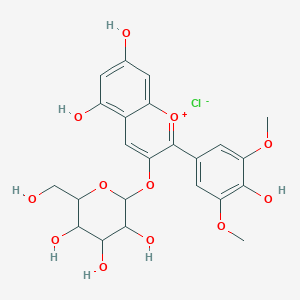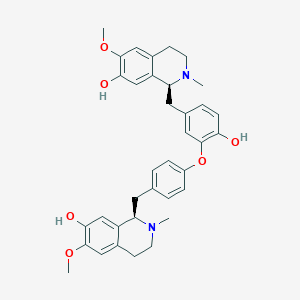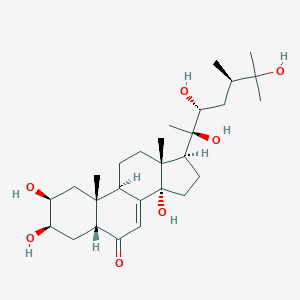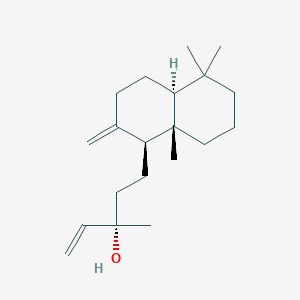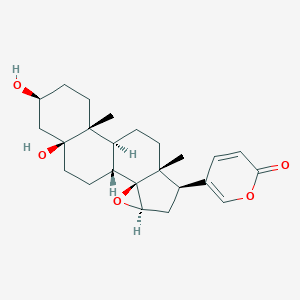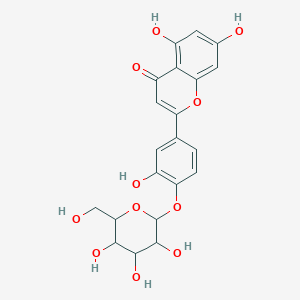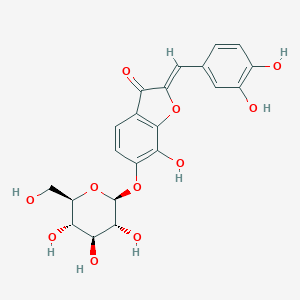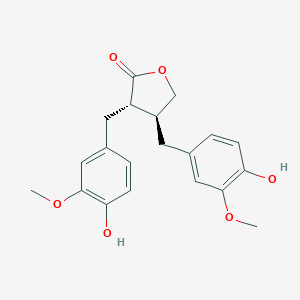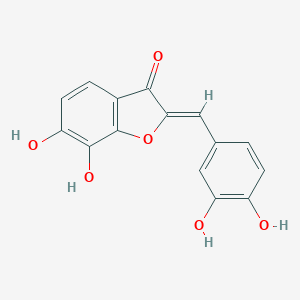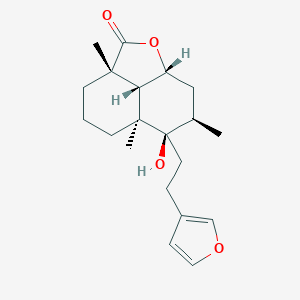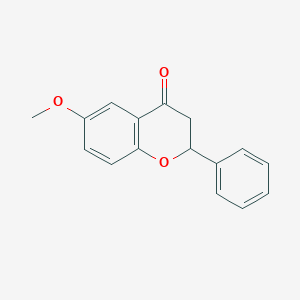
6-Methoxyflavanone
Overview
Description
6-Methoxyflavanone is a flavonoid that occurs naturally in medicinal plants . It has been reported to instigate neuroprotection by reversing cisplatin-induced hyperalgesia and allodynia . It is a member of flavonoids and an ether . It appears as white crystals .
Synthesis Analysis
6-Methoxyflavone has been isolated from Pimelea decora . The synthesis of 6-methoxyflavone from p-dihydroxybenzene has also been reported .
Molecular Structure Analysis
The molecular formula of 6-Methoxyflavanone is C16H14O3 . Its molecular weight is 254.28 g/mol . The IUPAC name is 6-methoxy-2-phenyl-2,3-dihydrochromen-4-one .
Physical And Chemical Properties Analysis
6-Methoxyflavanone has a melting point of 141-142°C . It is soluble in acetone . The compound has a molecular weight of 254.28 g/mol . It has 0 hydrogen bond donor count, 3 hydrogen bond acceptor count, and 2 rotatable bond count .
Scientific Research Applications
Modulation of GABA Receptors : 6-Methoxyflavanone acts as a positive allosteric modulator of GABA responses at human recombinant GABAA receptors and is a partial agonist at ρ1W328M GABA receptors. It exhibits a unique profile not matched by other flavonoids (Hall et al., 2014).
Antioxidant and Antibacterial Activities : 6-Methoxyflavanone has been found to have antibacterial efficacy against various strains of bacteria and possesses free-radical scavenging potential, suggesting its potential in antioxidant and antibacterial applications (Bedane et al., 2015).
Inhibiting Osteoclast Differentiation and Function : 6-Methoxyflavanone inhibits osteoclast differentiation and function, suggesting potential therapeutic applications for osteoclastogenic bone diseases such as osteoporosis, rheumatoid arthritis, and periodontal diseases (Im et al., 2013).
Interaction with DNA and Cyclodextrins : Studies on the interaction of 6-Methoxyflavanone with calf thymus DNA (ctDNA) and β-cyclodextrin (β-CD) have shown potential applications in drug delivery and molecular biology (Yousuf & Enoch, 2012).
Flavanone Glycosylation : Biotransformations of 6-Methoxyflavanone using entomopathogenic filamentous fungi as biocatalysts have been explored, expanding the library of available flavonoid derivatives for biological research (Dymarska et al., 2018).
Bitter Taste Receptor Blockers : 6-Methoxyflavanone has been identified as a blocker for the hTAS2R39 bitter taste receptor, indicating its potential application in modifying bitter taste perception in foods and pharmaceuticals (Roland et al., 2014).
Immunomodulatory Activity : 6-Methoxyflavanone has shown immunomodulatory activity, enhancing primary and secondary humoral immune responses in mice, which highlights its potential in developing immune-modulating agents (Sharma et al., 1996).
Attenuating Neuropathic Pain : 6-Methoxyflavanone has been shown to attenuate cisplatin-induced neuropathic pain, potentially through interaction with GABAergic receptors and reducing inflammation (Akbar et al., 2020).
Anxiolytic Agent : 6-Methoxyflavanone has been characterized as a novel anxiolytic agent, showing anxiolytic-like effects in various behavioral tests in mice, suggesting its potential in treating anxiety disorders (Akbar et al., 2017).
properties
IUPAC Name |
6-methoxy-2-phenyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-18-12-7-8-15-13(9-12)14(17)10-16(19-15)11-5-3-2-4-6-11/h2-9,16H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURQMHCZHLMHIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(CC2=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxyflavanone | |
CAS RN |
3034-04-6 | |
| Record name | 6-Methoxyflavanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3034-04-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50184 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



